N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound characterized by the integration of multiple heterocyclic structures, including furan, thiazole, and pyrrole rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It is classified as a thiazole-based compound and is known for exhibiting various biological activities, including anti-inflammatory and anticancer properties.
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves several multi-step organic reactions:
The synthetic routes involve careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yields and purity of the final product.
The molecular formula of N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is C19H15N3O2S. The structure features:
The compound has a specific InChI code: InChI=1S/C19H15N3O2S/c23-18(21-19-20-15(13-25-19)16-9-6-12-24-16)17(22-10-4-5-11-22)14-7-2-1-3-8-14/h1-13,17H,(H,20,21,23).
N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to develop derivatives with improved properties.
The mechanism of action for N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets within cells:
N-(4-(furan-2-y)thiazol - 2 - yl)- 2 - phenyl - 2 - ( 1 H - pyrrol - 1 - yl ) - acetamide is typically characterized by:
The compound's chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile allows it to participate in various chemical transformations relevant for medicinal applications.
N-(4-(furan - 2 - yl)thiazol - 2 - yl)- 2 - phenyl - 2 - ( 1 H - pyrrol - 1 - yl ) - acetamide has several applications across different fields:
CAS No.: 285571-64-4
CAS No.: 14681-59-5
CAS No.: 113653-03-5
CAS No.: 155518-34-6
CAS No.: 2409072-20-2